(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione
Overview
Description
“(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione” is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione” typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzylamine, 4-methylthiophenol, and furan-2-carbaldehyde. The key steps may involve:
Formation of the imidazolidine ring: This can be achieved through the reaction of 4-fluorobenzylamine with a suitable carbonyl compound.
Introduction of the furan-2-yl group: This step involves the reaction of the intermediate with furan-2-carbaldehyde under appropriate conditions.
Formation of the final product: The final step involves the reaction of the intermediate with 4-methylthiophenol to yield the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidine-2,4-diones with different substituents. Examples include:
- (5E)-3-(4-chlorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione
- (5E)-3-(4-bromobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione
Uniqueness
The uniqueness of “(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione” lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds. The presence of the fluorobenzyl and methylphenylsulfanyl groups may enhance its interactions with biological targets or its stability under certain conditions.
Properties
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S/c1-14-2-9-18(10-3-14)29-20-11-8-17(28-20)12-19-21(26)25(22(27)24-19)13-15-4-6-16(23)7-5-15/h2-12H,13H2,1H3,(H,24,27)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTBBXILFIVQNP-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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